4-(phenylamino)pyridin-2(1H)-one
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Overview
Description
4-(Phenylamino)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenylamino group at the 4-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylamino)pyridin-2(1H)-one typically involves the reaction of 4-chloropyridine-2(1H)-one with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the phenylamino group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can react with the phenylamino group.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-(phenylamino)pyridin-2-ol.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
4-(Phenylamino)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(phenylamino)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The keto group can also participate in coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridin-2(1H)-one: Lacks the phenyl group, resulting in different chemical and biological properties.
4-(Phenylamino)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring, which can alter its reactivity and applications.
4-(Phenylamino)quinolin-2(1H)-one: Features a quinoline ring, providing different electronic and steric effects.
Uniqueness
4-(Phenylamino)pyridin-2(1H)-one is unique due to the combination of the phenylamino and keto groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
4-anilino-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-10(6-7-12-11)13-9-4-2-1-3-5-9/h1-8H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNDJGLKSAHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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